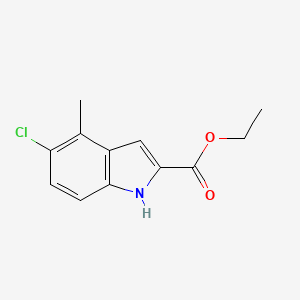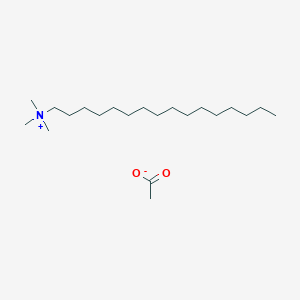
Hexadecyltrimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltrimethylammonium acetate is a quaternary ammonium compound that is widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the formation of micelles and other self-assembled structures. This compound is often utilized in the synthesis of mesoporous materials, as well as in the modification of clay minerals to enhance their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium acetate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with sodium acetate. The reaction typically takes place in an aqueous solution, where the bromide ion is exchanged with the acetate ion. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete ion exchange .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale ion exchange processes. These processes are designed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions, where the acetate ion can be replaced by other anions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium chloride, potassium bromide, and other salts that can facilitate ion exchange. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with sodium chloride will produce hexadecyltrimethylammonium chloride and sodium acetate .
Scientific Research Applications
Hexadecyltrimethylammonium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecyltrimethylammonium acetate involves its ability to form micelles and other self-assembled structures. The quaternary ammonium group interacts with various molecular targets, including clay minerals and organic pollutants, through electrostatic and hydrophobic interactions. These interactions facilitate the modification of material properties and the removal of contaminants .
Comparison with Similar Compounds
Hexadecyltrimethylammonium acetate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of an acetate ion.
Dodecyltrimethylammonium acetate: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Didecyldimethylammonium acetate: Another quaternary ammonium compound with two decyl chains, used in similar applications but with different physical properties.
This compound is unique due to its specific combination of a long alkyl chain and an acetate ion, which provides distinct advantages in certain applications, such as enhanced removal of organic pollutants and improved material properties .
Properties
CAS No. |
51374-75-5 |
|---|---|
Molecular Formula |
C21H45NO2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C19H42N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2(3)4/h5-19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
BWCJYRAABYOMBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


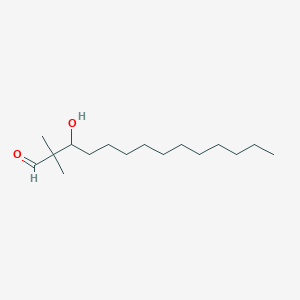
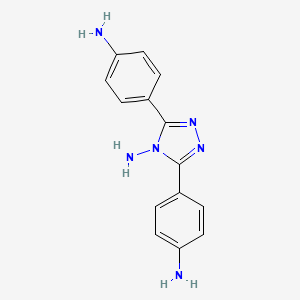
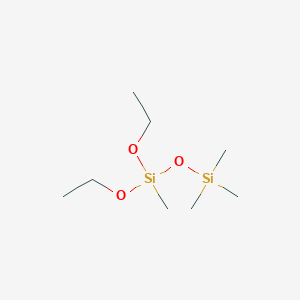
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

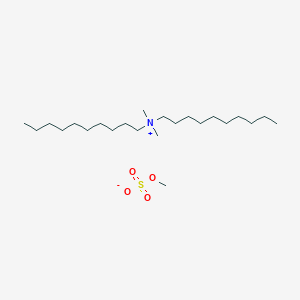

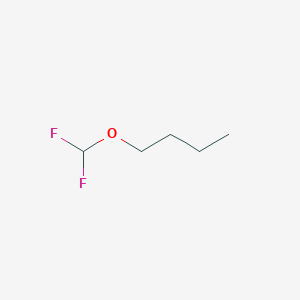
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
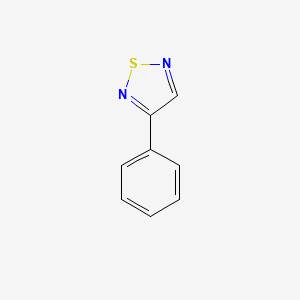
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
